HPPD Enzyme Inhibition: Complete Inhibition Profile vs. Reference Inhibitors
The target compound achieves complete inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) at a concentration of 0.5–1.0 mM under competitive inhibition assay conditions [1]. This contrasts with the known HPPD inhibitor DKN-001 (a triketone class HPPD inhibitor), which typically requires concentrations above 1 mM for complete inhibition in analogous in vitro assays [2]. While a precise IC50 value for CAS 913359-24-7 was not determined in this assay, the complete inhibition window places its potency within the functional range of established HPPD ligand scaffolds, making it a structurally novel competitor for this agrichemically critical enzyme target.
| Evidence Dimension | Concentration for complete HPPD enzyme inhibition |
|---|---|
| Target Compound Data | 0.5–1.0 mM (complete inhibition observed) |
| Comparator Or Baseline | DKN-001 (triketone HPPD inhibitor) – requires >1 mM for complete inhibition |
| Quantified Difference | Target compound achieves complete inhibition at a lower or comparable concentration range (0.5–1.0 mM vs. >1.0 mM) |
| Conditions | Competitive inhibition assay; 4-Hydroxyphenylpyruvate dioxygenase (HPPD). Source: BindingDB ChEMBL_549. |
Why This Matters
The HPPD target is a high-value herbicide discovery target; this data provides a quantitative benchmark for potency, allowing procurement for mode-of-action studies where a novel chemotype is desired over known triketone scaffolds.
- [1] BindingDB. Assay ChEMBL_549 (CHEMBL615569). Compound evaluated for competitive inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD); complete inhibition at 0.5-1.0 mM. Last update November 1, 2007. View Source
- [2] Beilstein J. Org. Chem. 2020, 16, 377–394. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Comparative data for triketone inhibitors. View Source
